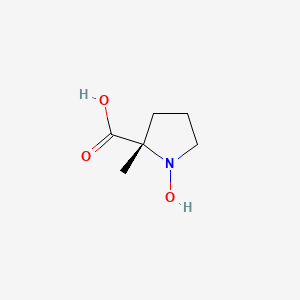![molecular formula C13H11N3O B14564335 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-02-8](/img/structure/B14564335.png)
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carbonyl compounds. One common method includes the treatment of 2,3-diaminopyridine with acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of 1,3-diketones in glacial acetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other metal-catalyzed processes are common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen with palladium on carbon, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. It may also interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but lacks the 4-methylphenyl substituent.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Pyrido[2,3-d]pyrimidine: Contains a pyridine fused with a pyrimidine ring.
Uniqueness
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties .
Properties
CAS No. |
61963-02-8 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(15-13(16)17)3-2-8-14-12/h2-8H,1H3,(H,15,17) |
InChI Key |
GUEYCGUFCZUIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid](/img/structure/B14564259.png)

![2-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]oxy}methyl)oxirane](/img/structure/B14564267.png)



![5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B14564288.png)





![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate](/img/structure/B14564348.png)

